1-Allyl-5-ethyl-5-phenylbarbituric acid

Description

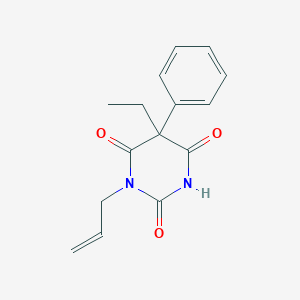

Structure

2D Structure

3D Structure

Properties

CAS No. |

14167-72-7 |

|---|---|

Molecular Formula |

C15H16N2O3 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

5-ethyl-5-phenyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C15H16N2O3/c1-3-10-17-13(19)15(4-2,12(18)16-14(17)20)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,16,18,20) |

InChI Key |

YQXRJLHVCIHNEG-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13). By analyzing chemical shifts, coupling constants, and signal multiplicities, a complete structural map of the molecule can be assembled.

The ¹H NMR spectrum of 1-Allyl-5-ethyl-5-phenylbarbituric acid is expected to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of functional groups, and steric effects. nih.govlibretexts.org The predicted proton environments include the ethyl group, the phenyl ring, the allyl group, and the remaining N-H proton of the barbiturate (B1230296) ring.

The protons of the phenyl group are anticipated to appear in the aromatic region, typically between δ 7.2 and 7.5 ppm, as a complex multiplet resulting from coupling between the ortho, meta, and para protons. The ethyl group at the C5 position would present as a quartet for the methylene (B1212753) protons (-CH₂-) deshielded by the adjacent quaternary carbon, and a triplet for the terminal methyl protons (-CH₃) at a higher field.

The introduction of the N-allyl group adds a characteristic set of signals. The methylene protons of the allyl group attached to the nitrogen (-N-CH₂-) would be deshielded and are expected to appear as a doublet. The adjacent vinylic proton (-CH=) would be observed as a complex multiplet (often a doublet of triplets) due to coupling with both the methylene and the terminal vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and would likely appear as two separate signals, each a doublet of doublets. Finally, the remaining N-H proton on the barbiturate ring is expected to produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ethyl -CH₃ | ~ 0.9 - 1.1 | Triplet (t) | |

| Ethyl -CH₂- | ~ 2.4 - 2.6 | Quartet (q) | |

| Allyl -N-CH₂- | ~ 4.2 - 4.5 | Doublet (d) | Deshielded by adjacent nitrogen |

| Allyl =CH₂ (trans) | ~ 5.1 - 5.3 | Doublet of Doublets (dd) | |

| Allyl =CH₂ (cis) | ~ 5.2 - 5.4 | Doublet of Doublets (dd) | |

| Allyl -CH= | ~ 5.7 - 6.0 | Multiplet (m) | |

| Phenyl Ar-H | ~ 7.2 - 7.5 | Multiplet (m) | Overlapping signals for o, m, p protons |

| Amide N-H | ~ 8.5 - 9.5 | Broad Singlet (br s) | Shift and broadening are solvent/concentration dependent |

Note: These are predicted values based on typical chemical shifts for the respective functional groups and may vary in an experimental spectrum.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the wide range of chemical shifts (0-220 ppm), it is common for each unique carbon atom to give a distinct signal, making it a powerful tool for confirming the number of non-equivalent carbons. libretexts.orgorganicchemistrydata.org

For this compound, the spectrum would show signals for the three carbonyl carbons of the barbiturate ring at the lowest field (δ 150-180 ppm). The quaternary C5 carbon, substituted with both ethyl and phenyl groups, would also appear significantly downfield. The carbons of the phenyl ring would resonate in the typical aromatic region (δ 125-140 ppm). The allyl and ethyl group carbons would be found at higher fields. The chemical shifts are influenced by hybridization and proximity to electronegative atoms. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ethyl -CH₃ | ~ 8 - 12 | |

| Ethyl -CH₂- | ~ 30 - 35 | |

| Allyl -N-CH₂- | ~ 42 - 46 | Attached to electronegative nitrogen |

| Quaternary C5 | ~ 58 - 62 | |

| Allyl =CH₂ | ~ 117 - 120 | |

| Phenyl C (para) | ~ 126 - 128 | |

| Phenyl C (ortho/meta) | ~ 128 - 130 | Signals may overlap |

| Allyl -CH= | ~ 130 - 133 | |

| Phenyl C (ipso) | ~ 138 - 142 | Carbon attached to the barbiturate ring |

| Carbonyl C2 | ~ 150 - 155 | |

| Carbonyl C4/C6 | ~ 170 - 175 | Two distinct signals may be observed |

Note: These are predicted values based on typical chemical shifts for the respective functional groups and may vary in an experimental spectrum.

The choice of solvent can significantly influence the observed chemical shifts in NMR spectroscopy, particularly for protons involved in hydrogen bonding, such as the N-H proton in barbiturates. Solvents can affect the electron density around a nucleus through polarity, anisotropic effects, and specific intermolecular interactions like hydrogen bonding. ucl.ac.uk

In non-polar aprotic solvents like chloroform-d (B32938) (CDCl₃), the N-H proton signal is typically sharper and found at a lower field. In contrast, polar aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can act as hydrogen bond acceptors. This interaction leads to significant deshielding of the N-H proton, causing its signal to shift downfield and often become broader due to chemical exchange. Aromatic solvents like benzene-d₆ can induce upfield or downfield shifts for various protons in the solute molecule due to the solvent's magnetic anisotropy, depending on the proton's spatial orientation relative to the benzene (B151609) ring. Therefore, consistent use of a specific solvent is crucial for comparing NMR data across different samples.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion, as very few combinations of atoms will have the same exact mass.

For this compound, the molecular formula is C₁₅H₁₆N₂O₃. The exact mass (monoisotopic mass) can be calculated by summing the exact masses of the most abundant isotopes of each element. This calculated value can then be compared to the experimentally determined mass from an HRMS instrument (e.g., Q-TOF or Orbitrap) to confirm the elemental composition. Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are often employed in HRMS to generate the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, facilitating the accurate determination of the molecular weight. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Calculated Exact Mass ([M]) | 272.1161 g/mol |

| Calculated m/z for [M+H]⁺ | 273.1233 |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), which usually leads to the formation of a molecular ion (M⁺˙) that is also a radical cation. This molecular ion often contains excess energy, causing it to undergo characteristic fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

Barbiturates are known to be highly susceptible to dissociation in EI-MS, and the molecular ion peak is often weak or entirely absent. libretexts.orgkyushu-u.ac.jp The fragmentation is typically dominated by the cleavage of the substituents at the C5 position. For this compound, key fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the C5-ethyl bond would lead to the loss of a C₂H₅ radical (29 Da), resulting in a fragment ion at m/z 243.

Loss of the phenyl group: Cleavage of the C5-phenyl bond would result in the loss of a C₆H₅ radical (77 Da), yielding a fragment at m/z 195.

Loss of the allyl group: Cleavage of the N-allyl bond can occur, leading to the loss of a C₃H₅ radical (41 Da), which would produce a fragment corresponding to the 5-ethyl-5-phenylbarbituric acid cation at m/z 231.

Ring Cleavage: The barbiturate ring itself can undergo fragmentation through various pathways, often involving retro-Diels-Alder-type reactions or the loss of isocyanate species (HNCO).

The resulting spectrum would be a complex pattern of these and other smaller fragment ions, which can be used to confirm the presence of the different structural motifs within the molecule.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 272 | [M]⁺˙ (Molecular Ion) | - |

| 243 | [M - C₂H₅]⁺ | C₂H₅• (29 Da) |

| 231 | [M - C₃H₅]⁺ | C₃H₅• (41 Da) |

| 195 | [M - C₆H₅]⁺ | C₆H₅• (77 Da) |

| 167 | [M - C₂H₅ - C₃H₄]⁺ | C₂H₅•, C₃H₄ |

| 117 | [C₆H₅-CH=CH₂]⁺ or similar | - |

| 104 | [C₆H₅-CH=NH]⁺ | - |

| 77 | [C₆H₅]⁺ | - |

| 41 | [C₃H₅]⁺ | - |

Note: The relative abundance of these ions depends on their stability. The molecular ion is expected to be of low abundance.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to be dominated by absorption bands corresponding to the vibrations of its constituent parts: the barbiturate ring, the N-allyl group, the C5-ethyl group, and the C5-phenyl group. The most diagnostically significant vibrations are those of the carbonyl (C=O) and imide (N-H) groups within the barbiturate core.

The barbiturate ring contains three carbonyl groups, which are expected to produce strong, characteristic stretching bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. pressbooks.pub The precise location of these bands can be influenced by the electronic environment and participation in hydrogen bonding. The single N-H bond is expected to show a stretching vibration in the 3300–3500 cm⁻¹ region. pressbooks.pub Other key vibrations include those from the allyl group, such as the C=C stretch around 1640 cm⁻¹ and the =C-H stretch just above 3000 cm⁻¹, as well as aromatic C=C stretching vibrations from the phenyl ring between 1450 and 1600 cm⁻¹. vscht.czlibretexts.org

Table 1: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Imide N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Alkene =C-H | Stretch | ~3080 | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Carbonyl C=O | Stretch | 1650 - 1750 | Strong |

| Alkene C=C | Stretch | 1640 - 1680 | Medium |

Note: The data in this table is predictive and based on characteristic frequencies for the specified functional groups, not on experimental data for this compound.

In the solid state, N-monosubstituted barbiturates commonly engage in intermolecular hydrogen bonding, which significantly influences their crystal packing and spectroscopic properties. nih.govresearchgate.net The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atoms serve as acceptors. mdpi.com This interaction typically leads to the formation of well-defined structural motifs, such as centrosymmetric dimers or extended helical chains. nih.govresearchgate.net

Although the specific hydrogen bonding motif for this compound has not been documented, the effect of such interactions on its IR spectrum can be predicted. The formation of N-H···O=C hydrogen bonds would cause the N-H stretching vibration to shift to a lower frequency (a redshift) and the absorption band to become broader and more intense. rsc.org Similarly, the carbonyl stretching bands involved in hydrogen bonding would also be expected to shift to lower wavenumbers compared to their positions in a non-bonded state. The magnitude of these shifts provides information about the strength of the hydrogen bonding network within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the phenyl ring.

While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, its absorption characteristics can be inferred. The phenyl group is expected to give rise to π → π* electronic transitions. These typically manifest as two distinct absorption bands: a strong band at shorter wavelengths (around 200-220 nm), and a weaker, fine-structured band at longer wavelengths (around 250-270 nm) that is characteristic of the benzene ring. msu.edu The carbonyl groups of the barbiturate ring also possess non-bonding electrons (n electrons) and can undergo weaker n → π* transitions, though these may be obscured by the more intense absorptions from the phenyl ring. The solvent used for analysis can influence the exact position and intensity of these absorption maxima.

Table 2: Predicted Electronic Transitions for this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

|---|---|---|

| Phenyl Ring | π → π* | ~200-220 |

| Phenyl Ring | π → π* (B-band) | ~250-270 |

Note: The data in this table is predictive and based on characteristic electronic transitions for the specified chromophores, not on experimental data for this compound.

Crystallographic Investigations and Solid State Structures

Single-Crystal X-ray Diffraction Studies

Studies on various barbiturate (B1230296) derivatives consistently show that the central pyrimidine (B1678525) ring adopts an essentially planar conformation. nih.govresearchgate.net In the solid state, 5,5-disubstituted barbiturates, including phenobarbital (B1680315), predominantly exist in the tri-keto tautomeric form. nih.gov This is the most stable arrangement where the three carbonyl groups (C=O) are present, and the mobile protons reside on the nitrogen atoms. nih.gov The substituents at the C5 position, such as the ethyl and phenyl groups in phenobarbital, project from this central ring. For 1-Allyl-5-ethyl-5-phenylbarbituric acid, the addition of the allyl group to one of the nitrogen atoms would further influence the molecular packing but is not expected to significantly alter the planarity of the barbiturate core.

The crystal structures of barbiturates are heavily influenced by hydrogen bonding, which acts as a primary directional force in crystal packing. The N-H groups of the barbiturate ring are effective hydrogen bond donors, while the carbonyl oxygen atoms are acceptors. nih.gov These interactions form predictable patterns known as supramolecular synthons.

In N-monosubstituted barbiturates that retain one N-H group, two primary hydrogen-bonding motifs are observed:

Centrosymmetric Dimers: Two molecules are joined by a pair of N-H···O=C hydrogen bonds, forming a characteristic ring motif. nih.govresearchgate.net This is a very common synthon in related structures. researchgate.net

Helical Chains: Molecules are linked head-to-tail via single N-H···O=C hydrogen bonds to form infinite chains that wind through the crystal lattice. nih.gov

The specific motif adopted depends on subtle steric and electronic effects of the substituents. For instance, the crystal structure of 5-allyl-5-isopropyl-1-methylbarbituric acid is composed of centrosymmetric N-H···O hydrogen-bonded dimers. nih.govresearchgate.net It is highly probable that this compound, having a single N-H group, would also exhibit one of these fundamental motifs, directing its supramolecular assembly.

A crystal structure analysis of a salt of phenobarbital revealed a complex three-dimensional framework stabilized by ten distinct intermolecular hydrogen bonds, highlighting the importance of these interactions in defining the crystal lattice. mdpi.com

Polymorphism and Crystal Engineering of Barbituric Acid Derivatives

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can have different physical properties. Barbiturates are well-known for exhibiting extensive polymorphism. acs.orgmdpi.com Phenobarbital, for example, is known to have a complex polymorphic system with at least a dozen forms reported, though some are metastable and difficult to isolate. acs.orgnih.gov

X-ray diffraction is the primary tool for identifying and characterizing polymorphs. Each polymorphic form gives a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice. frontiersin.orgspectroscopyonline.com For example, a study on the related compound barbital (5,5-diethylbarbituric acid) utilized Powder X-ray Diffraction (PXRD) to characterize four of its six known solid forms. nih.govacs.org

The discovery of new polymorphs of phenobarbital, such as form XV, has been achieved using advanced techniques like polymer-induced heteronucleation (PIHn). nih.gov The crystal structures of these forms are solved using single-crystal or powder X-ray diffraction data to reveal differences in packing and hydrogen bonding networks. nih.govnih.gov

Table 1: Crystallographic Data for a Phenobarbital Salt

This table presents data for a salt of 5-Ethyl-5-phenylbarbituric acid, illustrating typical parameters obtained from a single-crystal X-ray diffraction experiment. mdpi.comresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3678 (9) |

| b (Å) | 12.2710 (7) |

| c (Å) | 21.8514 (13) |

| β (°) ** | 109.867 (2) |

| Volume (ų) ** | 3875.5 (4) |

| Z | 4 |

Data sourced from a study on 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt.

The different polymorphs of a compound have different lattice energies and therefore different thermodynamic stabilities. The relationships between them can be either enantiotropic (where the stability order reverses at a certain transition temperature) or monotropic (where one form is always the most stable). nih.govnih.gov These relationships are typically determined using thermal analysis techniques like differential scanning calorimetry (DSC). nih.gov

For barbital, the thermodynamic relationships between its polymorphs have been established, showing a complex interplay of enantiotropic and monotropic connections. acs.orgnih.gov At room temperature, the order of thermodynamic stability for four of its forms is I⁰ > III > V > IV. nih.govnih.gov Similar detailed studies are essential to map the stability landscape of phenobarbital and its N-allyl derivatives to ensure the most stable and effective form is used in any application.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal XRD provides the ultimate structural detail, Powder X-ray Diffraction (PXRD) is an indispensable tool for the analysis of bulk crystalline materials. northwestern.eduicdd.com It is used for routine identification, quality control, and the detection of polymorphic impurities. americanlaboratory.com

In the pharmaceutical industry, PXRD is used to:

Identify the crystalline phase of a bulk drug substance and ensure it corresponds to the desired polymorph. americanlaboratory.com

Detect polymorphism by comparing the diffraction pattern of a new batch against established standards. spectroscopyonline.com

Quantify the components in a mixture of polymorphs or in a final formulated product. americanlaboratory.com

Monitor for phase transformations that may occur during manufacturing processes like grinding or storage. icdd.com

The analysis of phenobarbital polymorphs relies heavily on PXRD, often in combination with other techniques like spectroscopy and thermal analysis, to monitor phase transformations and establish stability relationships. acs.org

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide precise information on molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, offering a balance between computational cost and accuracy. For barbiturate (B1230296) derivatives, DFT is employed to determine the most stable three-dimensional conformation through geometry optimization.

Studies on the related compound, 5-Ethyl-5-phenylbarbituric acid (phenobarbital), have utilized DFT calculations with basis sets like 6-311G-(d,p) to determine optimal molecular structures and understand intermolecular interactions. nih.govnih.gov This process involves finding the minimum energy conformation on the potential energy surface. The optimized geometry is crucial for subsequent calculations, including spectroscopic predictions (IR, NMR), which can be compared with experimental data to validate the computational model. mdpi.com Furthermore, DFT allows for the analysis of the molecular electrostatic potential (MEP) surface, which identifies the electrophilic and nucleophilic sites of the molecule, predicting regions likely to be involved in intermolecular interactions. nih.govmdpi.com

Calculation of Binding Energies (e.g., DNA interactions)

The interaction of small molecules with biological macromolecules like DNA is a critical aspect of pharmacology. Computational methods can quantify the strength of these interactions by calculating binding energies. Recent studies on novel barbituric acid derivatives have demonstrated their potential to bind to the minor groove of DNA. nih.gov

To evaluate this interaction, a combination of molecular docking and quantum mechanics is used. The free energy (ΔG) of the ligand-DNA binding indicates the affinity of the compound for the DNA strand. nih.gov For instance, in a study of various barbituric acid derivatives with DNA chains, the calculated free energy values for the strongest binders were approximately -8.80 kcal/mol for a CG-rich chain and -8.1 kcal/mol for an AT-rich chain. nih.gov These calculations help in understanding the mechanism of action and in designing specific DNA-binding agents. nih.gov DFT and other QM methods can refine these binding energies, providing a more accurate picture of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug-DNA complex. researchgate.net

| Barbiturate Derivative | Target DNA Strand | Binding Free Energy (ΔG) (kcal/mol) | Binding Mode |

|---|---|---|---|

| Derivative 4j | 1CGC (CG-rich) | -8.80 | Minor Groove |

| Derivative 4j | 1DNE (AT-rich) | -8.10 | Minor Groove |

| Derivative 4m | 1CGC (CG-rich) | -8.80 | Minor Groove |

| Derivative 4m | 1DNE (AT-rich) | -8.10 | Minor Groove |

This table presents data from a molecular docking study on newly synthesized barbituric acid derivatives (4j and 4m), demonstrating their binding affinities to different DNA strands. The data is illustrative of the types of calculations performed for DNA-binding analysis. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. eurekaselect.com For a flexible molecule like 1-Allyl-5-ethyl-5-phenylbarbituric acid, MD simulations are essential for exploring its conformational landscape and understanding how it behaves in a biological environment, such as in an aqueous solution or near a receptor binding site. eurekaselect.com

Starting with an optimized structure, an MD simulation solves Newton's equations of motion for the system, providing a trajectory that describes the positions, velocities, and energies of all atoms over the simulation period. This allows for a detailed conformational analysis, identifying the most populated and energetically favorable shapes the molecule can adopt. Such studies have been applied to N-methyl substituted barbiturate derivatives to understand their structure-property relationships. nih.gov The resulting conformations can then be used for more advanced studies like molecular docking to see how different shapes might fit into a receptor's binding pocket.

Quantitative Structure-Property Relationships (QSPR) and Chemi-informatics

Quantitative Structure-Property Relationship (QSPR) and the broader field of Chemi-informatics aim to create mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity. These models are invaluable for predicting the properties of new, unsynthesized molecules.

For barbiturate derivatives, QSAR models have been developed to predict their inhibitory activity against various enzymes or their hypnotic effects. nih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The goal is to derive a statistically significant equation that can predict the activity of new compounds based solely on their structural features.

Prediction of Molecular Descriptors (e.g., Dipole Moments, Molar Volume)

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized as constitutional, topological, geometric, or electronic. For QSPR studies of barbiturates, key descriptors often include:

Molar Volume: Related to the molecule's size and steric bulk, affecting how it fits into a binding site.

LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, which is crucial for a drug's ability to cross cell membranes.

Van der Waals Surface Area: The total surface area of the molecule, which relates to its potential for non-covalent interactions.

Computational studies on N-methyl substituted barbiturates have calculated these parameters to understand the effect of different substituents on the molecule's physicochemical properties and, consequently, its biological activity. nih.gov

| Compound | Dipole Moment (Debye) | Molar Volume (ų) | LogP |

|---|---|---|---|

| N-methyl-5-allyl-5-ethyl barbituric acid | 1.285 | 308 | 1.18 |

| N-methyl-5-ethyl-5-phenyl barbituric acid | 1.403 | 312 | 1.42 |

| N-methyl-5-allyl-5-phenyl barbituric acid | 1.411 | 324 | 1.86 |

This table displays calculated physicochemical parameters for N-methyl substituted barbiturate derivatives. This data is analogous to what would be generated for this compound in a QSPR study to correlate structure with activity. nih.gov

Molecular Docking Studies for Receptor Interactions (e.g., GABA_A receptor)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second (a receptor, such as a protein) to form a stable complex. For barbiturates, the primary molecular target is the γ-aminobutyric acid type A (GABA_A) receptor, a ligand-gated ion channel in the central nervous system.

A molecular docking study of this compound would involve the following steps:

Receptor Preparation: The three-dimensional crystal structure of the GABA_A receptor is obtained from a repository like the Protein Data Bank (PDB; e.g., PDB ID: 4COF). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the receptor's binding site. Each potential pose is scored based on a function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net

Analysis of Results: The resulting poses are analyzed to identify the most likely binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's binding pocket. For example, docking studies of other inhibitors with the GABA_A receptor have identified key interactions with residues like Tyr 97, Glu 155, and Phe 200. These insights are crucial for understanding the structural basis of the drug's activity and for designing new derivatives with improved potency and selectivity.

Identification of Barbiturate Binding Sites and Allosteric Modulation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structural basis of drug action at the molecular level. In the context of barbiturates, including this compound, these in silico approaches have been instrumental in identifying their binding sites on the γ-aminobutyric acid type A (GABA-A) receptor and understanding the mechanisms of allosteric modulation.

GABA-A receptors are pentameric ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the central nervous system. wikipedia.org They are composed of five subunits arranged around a central chloride ion-permeable pore. The binding of the neurotransmitter GABA to its orthosteric site triggers a conformational change that opens the channel, leading to neuronal hyperpolarization and inhibition. wikipedia.org Barbiturates are positive allosteric modulators (PAMs) of GABA-A receptors, meaning they bind to a site topographically distinct from the GABA binding site and enhance the receptor's response to GABA. wikipedia.orgnih.gov

Homology modeling has been a key computational technique used to predict the three-dimensional structure of GABA-A receptors, as obtaining high-resolution crystal structures of these complex membrane proteins has been challenging. nih.govresearchgate.net These models, often based on the structures of related proteins like the nicotinic acetylcholine receptor, have provided a structural framework for virtual screening and docking studies to identify potential binding pockets for barbiturates. nih.govnih.gov

These computational studies, complemented by experimental data from site-directed mutagenesis and photolabeling experiments, have led to the identification of a putative binding site for barbiturates within the transmembrane domain (TMD) of the GABA-A receptor. nih.govnih.gov This is in contrast to benzodiazepines, another class of GABA-A receptor PAMs, which bind at the interface of the extracellular domains of the α and γ subunits. researchgate.net The barbiturate binding site is believed to be located within a pocket formed by the M1, M2, and M3 transmembrane helices of the β subunit. nih.gov

Molecular dynamics (MD) simulations have further refined our understanding of the allosteric modulation by barbiturates. researchgate.netnih.gov These simulations allow researchers to observe the dynamic behavior of the receptor in a simulated physiological environment. MD studies suggest that the binding of a barbiturate molecule to its site in the TMD induces conformational changes that are transmitted through the protein structure to the GABA binding site and the ion channel gate. nih.gov This allosteric communication is thought to stabilize the open state of the channel, thereby prolonging the duration of GABA-mediated inhibitory currents. mdpi.com

The specific interactions between this compound and the amino acid residues within the binding pocket would be governed by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. The phenyl and ethyl groups at the C5 position of the barbiturate ring are likely to engage in hydrophobic interactions with nonpolar residues in the TMD, while the polar nature of the barbiturate ring itself can form hydrogen bonds with suitable donor or acceptor residues.

While direct computational studies on this compound are not extensively available in the public domain, the general principles derived from studies of other barbiturates, such as pentobarbital (B6593769), are considered to be applicable. The following table summarizes the key characteristics of the putative barbiturate binding site on the GABA-A receptor as identified through a combination of computational and experimental methods.

| Binding Site Characteristic | Description | Supporting Evidence |

| Location | Transmembrane Domain (TMD) | Homology Modeling, Mutagenesis |

| Subunit Involvement | Primarily β subunits | Mutagenesis, Photolabeling |

| Specific Helices | M1, M2, and M3 helices | Homology Modeling, Docking Studies |

| Nature of Interaction | Hydrophobic interactions, Hydrogen bonding | Molecular Dynamics Simulations |

| Mechanism of Action | Allosteric modulation | Electrophysiology, MD Simulations |

It is important to note that the precise atomic-level details of the binding of this compound and the ensuing allosteric transitions are still areas of active research. Future studies employing higher-resolution structural techniques and more advanced computational simulations will undoubtedly provide a more detailed picture of these molecular events.

Metabolic and Degradation Pathways Mechanistic Insights

In Vitro Metabolic Studies of Barbiturates

In vitro studies using liver preparations have been instrumental in elucidating the metabolic fate of barbiturates. These studies reveal that the liver is the primary site of biotransformation, where the parent compound is converted into more polar, water-soluble metabolites for excretion.

The primary metabolic route for barbiturates, including 1-Allyl-5-ethyl-5-phenylbarbituric acid, is oxidation, which occurs predominantly in the liver. plos.org These reactions, catalyzed by microsomal enzymes, target the substituent groups attached to the barbiturate (B1230296) ring.

Allyl Group Oxidation: The allyl group at the N-1 position is a prime target for oxidation. This can lead to the formation of various metabolites, including epoxides and diols. The metabolism of other allyl-containing barbiturates, such as allobarbital, demonstrates the susceptibility of the allyl moiety to hepatic oxidation. nih.gov The oxidation of allyl compounds can sometimes lead to reactive intermediates. nih.gov

Alkyl Group Hydroxylation: The ethyl group at the C-5 position can undergo hydroxylation to form a primary alcohol. A well-documented example in a related compound is the metabolism of amobarbital (5-ethyl-5-isoamyl-barbituric acid), which is hydroxylated to form 5-ethyl-5-(3-hydroxyisoamyl)-barbituric acid. nih.gov This process of side-chain oxidation is a critical step in terminating the biological activity of many barbiturates. wikipedia.org

Aromatic Hydroxylation: The phenyl group at the C-5 position may also be hydroxylated, typically at the para-position, to form a phenolic metabolite. This is a common metabolic pathway for many drugs containing a phenyl ring.

These oxidative transformations increase the polarity of the molecule, which is the first step toward its elimination from the body.

The hepatic oxidation of barbiturates is mediated by the cytochrome P450 (CYP) superfamily of enzymes. frontierspartnerships.org These enzymes are responsible for the Phase I metabolism of a vast number of xenobiotics.

Phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), a structurally similar compound, is a well-known inducer of several CYP isoforms. nih.gov It can increase the expression and activity of enzymes in the CYP2B, CYP2C, and CYP3A families. frontierspartnerships.orgmdpi.comresearchgate.net This induction means that the presence of the barbiturate can accelerate its own metabolism and that of other drugs cleared by the same enzymes. frontierspartnerships.org The molecular mechanism of this induction is complex and may involve the activation of nuclear orphan receptors like CAR (Constitutively Activated Receptor). frontierspartnerships.orgnih.gov It is highly probable that this compound interacts with and is metabolized by these same CYP isoforms. The initial oxidative steps, such as allyl and alkyl hydroxylation, are characteristic reactions catalyzed by this enzyme system. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Barbiturate Metabolism

| CYP Family | Role in Metabolism | Inducibility by Barbiturates |

|---|---|---|

| CYP2B | Involved in the oxidation of various barbiturates. | Strongly induced by phenobarbital-like compounds. frontierspartnerships.orgresearchgate.net |

| CYP2C | Participates in the hydroxylation of barbiturate side chains. | Induced by phenobarbital. frontierspartnerships.orgmdpi.com |

| CYP3A | A major enzyme family for drug metabolism, also acts on barbiturates. | Induced by phenobarbital. frontierspartnerships.orgmdpi.comresearchgate.net |

Following Phase I oxidation, the resulting hydroxylated metabolites of this compound undergo Phase II conjugation reactions. taylorfrancis.com These pathways involve the attachment of endogenous, highly polar molecules to the metabolite, further increasing its water solubility and facilitating its excretion, primarily in the urine. taylorfrancis.comuomus.edu.iq

Glucuronidation: This is one of the most common conjugation pathways. taylorfrancis.com The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from a cofactor to the hydroxyl groups on the oxidized metabolites, forming O-glucuronides.

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites, forming sulfate (B86663) conjugates.

Glutathione (B108866) Conjugation: While less common for this type of metabolite, conjugation with glutathione (GSH) is a crucial pathway for detoxifying reactive electrophilic intermediates that may be formed during oxidation. uomus.edu.iq The resulting GSH conjugates are typically processed further into mercapturic acids before excretion. nih.gov

Identification of these final conjugated metabolites in urine or plasma confirms the specific metabolic pathways the parent drug has undergone.

Chemical Degradation Studies of Barbituric Acid Derivatives

The stability of this compound is finite, as the barbiturate ring is susceptible to chemical degradation, particularly hydrolysis.

The central pyrimidine (B1678525) ring of barbiturates can be opened through hydrolysis. nih.gov The primary mechanism for 5,5-disubstituted barbiturates involves the cleavage of the amide bonds within the ring. rsc.org

The degradation typically begins with a nucleophilic attack on one of the carbonyl carbons (positions 2, 4, or 6). For the monoanionic form of the barbiturate, which is prevalent at physiological and alkaline pH, the ring opening generally occurs at the 1-6 position. researchgate.netresearchgate.net This reversible cleavage results in the formation of a malonuric acid derivative. researchgate.net This intermediate can then undergo irreversible decarboxylation to yield an ureide. researchgate.net Further hydrolysis of the ureide can produce a malonamide, and ultimately, the corresponding malonic acid and urea (B33335). researchgate.net A less common pathway, observed under more strongly alkaline conditions, involves the fission of the N1-C2 bond, yielding a diamide (B1670390) derivative. researchgate.net

The substituents at the C-5 position significantly influence the rate of hydrolysis. Unsaturated or aromatic substituents, such as the phenyl group, tend to increase hydrolytic reactivity due to their electron-withdrawing nature, which makes the carbonyl carbons more susceptible to nucleophilic attack. rsc.org Conversely, bulky alkyl groups can sterically hinder this attack, decreasing the degradation rate. rsc.org

The rate of hydrolytic degradation of barbituric acid derivatives is highly dependent on pH. nih.govajpojournals.org Stability studies across a range of pH values show that degradation is generally catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions. researchgate.net

For most barbiturates, the degradation rate is slowest in the acidic to neutral pH range and increases significantly in alkaline conditions. researchgate.net The increased rate in alkaline solutions is due to catalysis by hydroxide ions, which are potent nucleophiles. researchgate.net Kinetic studies often reveal a pseudo-first-order degradation rate at a constant pH. researchgate.net The pH-rate profile (a plot of the logarithm of the degradation rate constant versus pH) for many barbiturates shows a distinct V- or U-shape, indicating specific acid and base catalysis with a region of maximum stability in between. rsc.org The ionization state of the barbiturate, which is governed by its pKa and the solution pH, is a critical factor, as the anionic form is often more susceptible to hydrolysis. nih.gov

Table 2: Summary of Degradation Factors

| Factor | Influence on Degradation | Mechanism |

|---|---|---|

| High pH (Alkaline) | Accelerates degradation | OH⁻ ion-catalyzed nucleophilic attack and ring cleavage. rsc.orgresearchgate.net |

| Low pH (Acidic) | Can accelerate degradation | H₃O⁺-catalyzed hydrolysis (generally slower than base-catalyzed). |

| C-5 Phenyl Group | Increases degradation rate | Electron-withdrawing effect enhances susceptibility to nucleophilic attack. rsc.org |

| C-5 Ethyl Group | May decrease degradation rate | Steric hindrance may shield the ring from nucleophilic attack. rsc.org |

Photochemical Degradation Pathways

The photochemical degradation of barbiturates, including this compound, is initiated by the absorption of ultraviolet radiation. Compounds with chromophores that absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis by sunlight. nih.gov The degradation process can involve several chemical reactions, such as ring opening, side-chain alterations, and ring contraction, leading to the formation of various photoproducts. researchgate.netnih.govresearchgate.net

Identification of Photodegradation Products

While specific studies on the photodegradation products of this compound are not extensively documented in publicly available literature, the degradation pathways can be inferred from research on closely related 5-substituted barbiturates, particularly those containing allyl and phenyl groups.

The primary mechanisms observed in barbiturate photolysis include:

Pyrimidine Ring Opening: A common pathway for barbiturate degradation involves the cleavage of the heterocyclic pyrimidine ring. Studies on various barbiturates have shown that this can lead to the formation of intermediates like isocyanates. nih.gov

Side-Chain Oxidation: The allyl group at the C-5 position is a likely site for photo-oxidation, which could lead to the formation of corresponding alcohols, ketones, or other oxidation products.

Ring Contraction: Research on S(+)-5-ethyl-1-methyl-5-phenylbarbituric acid, a compound structurally similar to the subject compound, revealed a stereospecific photochemical conversion to R(-)-5-ethyl-3-methyl-5-phenylhydantoin. researchgate.net This indicates that a decarbonylation and subsequent contraction of the pyrimidine ring to a hydantoin (B18101) ring is a plausible degradation pathway.

Dealkylation: In barbiturates like pentobarbital (B6593769), the dealkylation of substituents at the C-5 position is a recognized photodegradation process. researchgate.net

Based on these established pathways for analogous compounds, the expected photodegradation products of this compound are summarized in the table below.

| Potential Photodegradation Product | Inferred Degradation Pathway | Reference Compound(s) |

| 5-Ethyl-5-phenyl-hydantoin derivative | Ring Contraction, Loss of Allyl Group | S(+)-5-ethyl-1-methyl-5-phenylbarbituric acid researchgate.net |

| Diallylmalonylurea | Inferred from Allobarbital Degradation | 5,5-diallylbarbituric acid (Allobarbital) nih.gov |

| Urea | Pyrimidine Ring Cleavage | 5,5-diallylbarbituric acid (Allobarbital) nih.gov |

| Isocyanate Intermediates | Pyrimidine Ring Opening | General Barbiturates |

This table is based on degradation pathways observed for structurally similar compounds and represents potential, not definitively identified, products for this compound.

Quantum Yield Determination in Photolytic Processes

The quantum yield (Φ) of a photochemical reaction quantifies the efficiency of the process. It is defined as the number of molecules undergoing a specific event (e.g., degradation) for each photon absorbed by the system. The determination of quantum yield is crucial for understanding the kinetics and environmental persistence of a photosensitive compound.

| Compound | Experimental Conditions | Quantum Yield (Φ) |

| Pentobarbital | Phosphate (B84403) Buffer (pH 11), 254 nm | 0.019 researchgate.net |

| 5-Ethylbarbituric Acid | Phosphate Buffer (pH 11), 254 nm | 0.017 researchgate.net |

These values, being significantly less than 1, indicate that not every absorbed photon leads to a degradation event. This suggests that other photophysical processes, such as fluorescence or non-radiative decay, compete with the photochemical reaction, dissipating the absorbed energy without causing chemical change. The quantum yield can be influenced by various factors, including the wavelength of irradiation, pH of the solution, and the presence of other substances that can act as photosensitizers or quenchers. researchgate.net

Structure Activity Relationship Sar Studies: Mechanistic Perspectives

Influence of C-5 Substituents on Molecular Interactions

The nature of the groups at the C-5 position of the barbiturate (B1230296) ring is a primary factor governing the pharmacological and biological activities of these compounds. mdpi.comnih.gov This position is considered an active site that can influence receptor binding, acidity, and lipophilicity. nih.gov For hypnotic activity, it is generally observed that the sum of carbon atoms of both substituents at the C-5 position should be between 6 and 10. pharmacy180.com

Barbiturates primarily exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, an inhibitory neurotransmitter system in the central nervous system. ontosight.ainews-medical.net They bind to a specific site on the GABA-A receptor/chloride channel complex, enhancing the action of GABA. europa.eu This leads to a prolonged opening of the chloride channel, causing neuronal hyperpolarization and central nervous system depression. news-medical.netnih.gov

The specific substituents at the C-5 position influence the potency and character of this interaction.

Phenyl Group : The presence of a phenyl group at the C-5 position often confers selective anticonvulsant activity. europa.eu This is exemplified by phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid), a widely used antiepileptic drug. europa.eudrugbank.com The aromatic ring is thought to provide additional binding interactions within the receptor pocket, contributing to this specific activity profile.

Allyl Group : The inclusion of an unsaturated allyl group (–CH2–CH=CH2) at the C-5 position generally leads to a shorter duration of action compared to saturated alkyl groups with the same number of carbon atoms. pharmacy180.comyoutube.com This is often attributed to the increased ease of metabolic conversion to more polar, inactive metabolites. pharmacy180.com Structure-activity data for related compounds indicate that replacing a 5-ethyl group with a 5-allyl substituent can increase potency. nih.gov Studies on various allyl-substituted barbiturates have shown that the position and number of allyl groups play a significant role in their depressant activities. nih.gov

In 1-Allyl-5-ethyl-5-phenylbarbituric acid, the combination of the phenyl and allyl groups contributes to its characteristic anticonvulsant properties. wikipedia.orgiiab.me

The acidity of the barbiturate nucleus is a crucial factor for its central nervous system activity. pharmacy180.com Barbiturates are weak acids, and their activity depends on having an optimal balance between the ionized and unionized forms to cross the blood-brain barrier. pharmacy180.com The hydrogen atoms on the nitrogen atoms (N-1 and N-3) of the pyrimidine (B1678525) ring are acidic. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key determinant of a barbiturate's pharmacokinetic profile, including its ability to cross biological membranes. pharmacy180.comnih.gov Optimal activity for sedative-hypnotic barbiturates is often observed at a log P of approximately 2. nih.gov

The C-5 substituents are the primary drivers of a barbiturate's lipophilicity.

Phenyl Group : The introduction of a phenyl ring at the C-5 position significantly increases lipophilicity compared to smaller alkyl groups. researchgate.net

The combination of ethyl, allyl, and phenyl groups in this compound results in a molecule with significant lipophilicity, facilitating its entry into the central nervous system. The balance of these groups dictates its specific pharmacokinetic properties, such as onset and duration of action.

Table 1: Influence of C-5 Substituents on Molecular Properties

| Property | Influence of Phenyl Group | Influence of Allyl Group |

|---|---|---|

| Receptor Binding | Often confers selective anticonvulsant activity. europa.eu | Can increase potency and typically leads to a shorter duration of action. pharmacy180.comnih.gov |

| Acidity (pKa) | Modifies the electronic environment of the ring, influencing N-H acidity. | Modifies the electronic environment of the ring, influencing N-H acidity. |

| Lipophilicity (log P) | Significantly increases lipophilicity. researchgate.net | Increases lipophilicity; unsaturated nature affects metabolic profile. pharmacy180.comyoutube.com |

Stereochemical Considerations in Barbiturate Activity

When the two substituents at the C-5 position are different, as in this compound, the C-5 carbon becomes a chiral center. This gives rise to the existence of enantiomers (R and S forms), which can exhibit different pharmacological activities.

The interaction of drugs with their biological targets, such as receptors, is often stereoselective. Research on related chiral barbiturates has demonstrated significant differences in the activity of their enantiomers. nih.govacs.org

For example, in studies of a photoreactive derivative of mephobarbital, the R-enantiomer was found to be a more potent general anesthetic, while the S-enantiomer was tenfold less potent. nih.govacs.org Similarly, for 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), the R-enantiomer produces anesthesia, whereas the S-enantiomer causes convulsions. nih.gov This enantioselectivity indicates that the three-dimensional arrangement of the substituents at the C-5 position is critical for the precise fit and interaction with the binding site on the GABA-A receptor. nih.gov While specific studies on the separated enantiomers of this compound were not found in the search results, it is highly probable that its enantiomers also display differential activity at the GABA-A receptor due to the chiral nature of the binding pocket.

N-Substitution Effects on Molecular Properties and Reactivity

The compound , this compound, implies substitution on one of the nitrogen atoms of the barbiturate ring. However, the common name Alphenal refers to 5-allyl-5-phenylbarbituric acid, which is not N-substituted. wikipedia.orgcymitquimica.com Assuming the subject is a hypothetical or less common N-1 substituted derivative, we can discuss the general effects of N-substitution based on SAR principles for barbiturates.

Alkylation or other substitutions at the N-1 or N-3 position significantly alter the molecule's properties.

Acidity : Substitution on one of the nitrogen atoms (e.g., N-methylation) generally reduces the acidity of the molecule but does not eliminate it, as the proton on the other nitrogen remains. pharmacy180.com However, if both N-1 and N-3 positions are substituted, the molecule becomes non-acidic and is rendered inactive. pharmacy180.comauburn.edu

Lipophilicity and Onset/Duration : N-alkylation increases the lipophilicity of the barbiturate. This often results in a more rapid onset and a shorter duration of action. pharmacy180.com

Reactivity and Metabolism : N-substitution can block or alter metabolic pathways, affecting the drug's half-life. For instance, N-allyl compounds have been studied and show a range of central nervous system effects, indicating that the N-allyl group is a pharmacologically active modification. nih.govnih.gov Studies on other CNS drugs have also shown that N-substitutions can significantly alter receptor binding affinity and selectivity. doi.org

Q & A

Q. What are the key synthetic routes for 1-Allyl-5-ethyl-5-phenylbarbituric acid, and how can reaction conditions be optimized?

Methodological Answer:

- The synthesis typically involves alkylation of 5-ethyl-5-phenylbarbituric acid with allyl halides under basic conditions. For example, sodium ethoxide in ethanol facilitates nucleophilic substitution at the N1 position of the barbiturate ring .

- Optimization requires precise control of stoichiometry (e.g., molar ratios of allyl bromide to barbiturate) and reaction time to minimize side products like dimerized allyl derivatives. Refluxing in anhydrous solvents (e.g., THF or DMF) under inert atmosphere improves yield .

- Key Data : In analogous syntheses (e.g., 1-methyl-5-allyl-5-(1-methyl-2-pentynyl)barbituric acid), yields of 60–70% were achieved after 20 hours of reflux .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water (70:30) mobile phase resolves impurities from the main product .

- Spectroscopy : H NMR (in DMSO-d6) confirms allyl group presence (δ 5.8–5.2 ppm for vinyl protons; δ 4.5–4.2 ppm for CH2 adjacent to N) . IR spectroscopy identifies carbonyl stretches (C=O at ~1750 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, 5-ethyl-5-phenyl derivatives exhibit planar barbiturate rings with substituents in equatorial positions .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for designing in vitro assays?

Methodological Answer:

- pKa Determination : Potentiometric titration in water at 25°C (I = 0.00) reveals a pKa of ~7.40 for 5-allyl-5-phenylbarbituric acid, influenced by electron-withdrawing allyl groups .

- Solubility : Aqueous solubility of analogous 5-allyl-5-ethylbarbituric acid is 1.835 g/L at 25°C, modifiable via salt formation (e.g., sodium salts increase hydrophilicity) .

Advanced Research Questions

Q. How does the allyl substituent influence intramolecular isomerization under basic conditions?

Methodological Answer:

- The allyl group promotes nucleophilic attack on adjacent carbonyls, forming lactones or lactams. For example, 5-allyl-5-(2-hydroxypropyl)barbituric acid undergoes isomerization to α-allyl-γ-valerolactone under ammonia treatment .

- Contradiction Analysis : Amino derivatives (e.g., 5-allyl-5-(2-aminopropyl)barbituric acid) resist isomerization due to steric hindrance, yielding only hydrolyzed products (e.g., valerolactone) .

- Experimental Design : Monitor reaction kinetics via H NMR or LC-MS to track lactone/amide formation at varying pH (8–12) .

Q. What metabolic pathways are anticipated for this compound based on structural analogs?

Methodological Answer:

- Phase I Metabolism : Allyl oxidation to epoxy intermediates (via CYP450 3A4/2C19) followed by hydrolysis to diols, as seen in secobarbital metabolism .

- Phase II Conjugation : Glucuronidation at the N3 position enhances excretion. In rabbits, 5-allyl-5-(1-methylbutyl)barbituric acid metabolites include carboxylated and hydroxylated derivatives .

- In Silico Tools : Use software like Schrödinger’s Metabolite Prediction to identify likely sites of oxidation .

Q. How do substituents modulate the compound’s toxicity profile in preclinical models?

Methodological Answer:

- Acute Toxicity : Analogous 5-ethyl-5-phenyl derivatives (e.g., phenobarbital) show LD50 >500 mg/kg in mice (oral), with CNS depression as the primary endpoint .

- In Vitro Assays : HepG2 cell viability assays (MTT protocol) quantify cytotoxicity (IC50). For 1,3-dilauryloxymethyl-5-ethyl-5-phenylbarbituric acid, IC50 values range from 50–100 µM .

- Mechanistic Studies : Patch-clamp electrophysiology evaluates GABA receptor potentiation, a common toxicity pathway for barbiturates .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., failed isomerization in amino derivatives)?

Methodological Answer:

- Steric vs. Electronic Effects : Amino groups increase steric bulk, hindering nucleophilic attack on carbonyls. Computational modeling (DFT) quantifies energy barriers for isomerization pathways .

- Alternative Pathways : Use azide intermediates (e.g., 5-phenyl-5-(3-azidopropyl)barbituric acid) followed by Staudinger reactions to bypass steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.